N'-(6-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide
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Overview
Description
N'-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide is a member of benzothiazoles.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives like N'-(6-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide have been studied for their corrosion inhibiting effects. Research has shown that certain benzothiazole derivatives offer extra stability and higher efficiency in inhibiting steel corrosion in HCl solutions. These inhibitors can adsorb onto surfaces through both physical and chemical means (Hu et al., 2016).
Antimicrobial Activity
Studies have explored the antimicrobial activities of benzothiazole derivatives. For example, certain compounds derived from 2-amino-6-methoxybenzothiazole have shown antimicrobial effects. These compounds were evaluated for their potential in inhibiting the growth of various microorganisms (Badne et al., 2011).
Liquid Crystal Synthesis
Benzothiazole derivatives have been used in the synthesis of calamitic liquid crystals. These crystals, which contain a benzothiazole core, have been studied for their mesomorphic properties, contributing to the field of materials science and engineering (Ha et al., 2010).
Antifungal Effect
In the realm of pharmacology, research into benzothiazole derivatives has included the exploration of their antifungal effects. Specific compounds synthesized from N'-(6-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide have shown effectiveness against certain types of fungi, like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Cytotoxic and Antimicrobial Effects
Some benzothiazole derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Certain compounds among these derivatives have shown significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of microbes like Staphylococcus aureus (Nam et al., 2010).
Antidiabetic Potential
In the field of diabetes research, benzothiazole derivatives have been examined for their potential as antidiabetic agents. Studies have identified specific derivatives that exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B), which is relevant for developing new antidiabetic medications (Maheshwari et al., 2019).
properties
Product Name |
N'-(6-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide |
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Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H13N3OS/c1-14(2)7-12-11-13-9-5-4-8(15-3)6-10(9)16-11/h4-7H,1-3H3/b12-7+ |
InChI Key |
BPQXVNLXHZYSPG-KPKJPENVSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(S1)C=C(C=C2)OC |
Canonical SMILES |
CN(C)C=NC1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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